molecular formula C8H6ClFO3 B2893522 3-Chloro-2-fluoro-6-methoxybenzoic acid CAS No. 1782016-34-5

3-Chloro-2-fluoro-6-methoxybenzoic acid

Cat. No.: B2893522
CAS No.: 1782016-34-5
M. Wt: 204.58
InChI Key: NRYJSKFRXRUEDT-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid typically involves the chlorination and fluorination of methoxybenzoic acid derivatives. One common method includes the following steps:

    Starting Material: 2-fluoro-6-methoxybenzoic acid.

    Purification: The product is purified through recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical.

Major Products Formed

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

3-Chloro-2-fluoro-6-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism may involve interactions with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-fluoro-6-methoxybenzoic acid
  • 3-Chloro-4-methoxybenzoic acid
  • 2-Fluoro-6-methylbenzoic acid

Uniqueness

3-Chloro-2-fluoro-6-methoxybenzoic acid is unique due to the specific arrangement of chlorine, fluorine, and methoxy groups on the benzene ring, which imparts distinct chemical properties. This unique structure allows it to participate in specific reactions and applications that may not be feasible with other similar compounds.

Properties

IUPAC Name

3-chloro-2-fluoro-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYJSKFRXRUEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782016-34-5
Record name 3-chloro-2-fluoro-6-methoxybenzoic acid
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